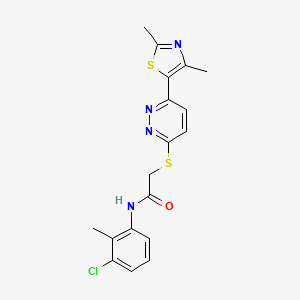
N-(3-chloro-2-methylphenyl)-2-((6-(2,4-dimethylthiazol-5-yl)pyridazin-3-yl)thio)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(3-chloro-2-methylphenyl)-2-((6-(2,4-dimethylthiazol-5-yl)pyridazin-3-yl)thio)acetamide is a useful research compound. Its molecular formula is C18H17ClN4OS2 and its molecular weight is 404.93. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
N-(3-chloro-2-methylphenyl)-2-((6-(2,4-dimethylthiazol-5-yl)pyridazin-3-yl)thio)acetamide is a compound that has garnered attention for its potential biological activities, particularly in cancer treatment and antimicrobial applications. This article explores the biological activity of this compound through various studies, highlighting its mechanisms of action, efficacy, and structure-activity relationships (SAR).
Chemical Structure and Properties
The compound features a complex structure that includes a thiazole moiety, known for its diverse biological activities. The presence of the 3-chloro-2-methylphenyl group and the pyridazin-thio linkage enhances its pharmacological properties.
Anticancer Activity
Research indicates that compounds with similar structural features exhibit significant anticancer properties. For instance, derivatives containing thiazole rings have been shown to induce apoptosis and autophagy in various cancer cell lines. A study on related thiazole compounds demonstrated their ability to reduce tumor growth in vivo in xenograft models, suggesting that this compound may also exhibit similar effects .
Table 1: Summary of Anticancer Activities of Thiazole Derivatives
| Compound | Cell Line Tested | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| 6b | A375 (Melanoma) | 10 | Apoptosis & Autophagy |
| 3d | HeLa | 29 | Cell Cycle Arrest |
| 1 | MCF-7 | 25 | Tubulin Inhibition |
Antimicrobial Activity
The thiazole moiety is recognized for its antimicrobial properties. Compounds with similar structures have shown effectiveness against both Gram-positive and Gram-negative bacteria. For example, derivatives with chlorophenyl substitutions were reported to have minimum inhibitory concentrations (MICs) comparable to standard antibiotics .
Table 2: Antimicrobial Efficacy of Related Thiazole Compounds
Structure-Activity Relationship (SAR)
The SAR analysis indicates that modifications on the thiazole and phenyl rings significantly influence the biological activity of the compounds. Electron-withdrawing groups such as chloro or bromo enhance potency against cancer cells and pathogens by increasing lipophilicity and improving binding affinity to biological targets .
Case Studies
- In Vitro Studies : A study evaluated the cytotoxic effects of thiazole derivatives against various cancer cell lines using MTT assays. Compounds demonstrated IC50 values indicating their potential as effective anticancer agents .
- In Vivo Models : In animal models, certain thiazole derivatives led to substantial tumor growth inhibition when administered at specific dosages, showcasing their therapeutic potential in oncology .
属性
IUPAC Name |
N-(3-chloro-2-methylphenyl)-2-[6-(2,4-dimethyl-1,3-thiazol-5-yl)pyridazin-3-yl]sulfanylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17ClN4OS2/c1-10-13(19)5-4-6-14(10)21-16(24)9-25-17-8-7-15(22-23-17)18-11(2)20-12(3)26-18/h4-8H,9H2,1-3H3,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GMVPAQNZLQQJJK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1Cl)NC(=O)CSC2=NN=C(C=C2)C3=C(N=C(S3)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17ClN4OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














